molecular formula C16H10Cl4O5 B138456 Diploicin CAS No. 527-93-5

Diploicin

Cat. No.: B138456
CAS No.: 527-93-5
M. Wt: 424.1 g/mol
InChI Key: AXZCNBVMHHTPKA-UHFFFAOYSA-N
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Description

Diploicin is a secondary metabolite produced by lichens, specifically from the genus Buellia. It is a depsidone, a type of compound characterized by a complex structure that includes multiple aromatic rings and ether linkages. This compound is known for its unique chemical properties and potential biological activities, making it a subject of interest in various scientific fields .

Scientific Research Applications

Diploicin has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diploicin involves several steps, with the key step being an Ullmann reaction. This reaction facilitates the formation of the complex depsidone structure. The general synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound is not well-documented, primarily because it is a secondary metabolite of lichens and is typically extracted from natural sources. advancements in synthetic biology and chemical synthesis may pave the way for scalable production methods in the future.

Chemical Reactions Analysis

Types of Reactions: Diploicin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or ethers .

Mechanism of Action

The mechanism by which diploicin exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and cellular membranes. This compound may disrupt cellular processes by interfering with enzyme activity or membrane integrity, leading to its observed biological effects .

Comparison with Similar Compounds

  • Physodic Acid
  • Lobaric Acid
  • Norlobaridone
  • Grayanic Acid
  • Alectoronic Acid
  • 4-O-Methylphysodic Acid
  • α-Collatolic Acid
  • Lividic Acid
  • Variolaric Acid

Comparison: Diploicin is unique among these compounds due to its specific combination of functional groups and its distinct biological activities.

Properties

IUPAC Name

2,4,8,10-tetrachloro-9-hydroxy-3-methoxy-1,7-dimethylbenzo[b][1,4]benzodioxepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl4O5/c1-4-6-13(9(19)11(21)7(4)17)24-12-5(2)8(18)14(23-3)10(20)15(12)25-16(6)22/h21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZCNBVMHHTPKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C(=C3OC2=O)Cl)OC)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200665
Record name Diploicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527-93-5
Record name Diploicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diploicin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5468
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diploicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIPLOICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RSX18V7BB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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